molecular formula C6H8N2O3S B010091 N-(4-HYDROXYPHENYL)AMINOSULFONAMIDE CAS No. 110799-26-3

N-(4-HYDROXYPHENYL)AMINOSULFONAMIDE

Cat. No.: B010091
CAS No.: 110799-26-3
M. Wt: 188.21 g/mol
InChI Key: WJBILEYAOOGDFI-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)sulfamide is a compound that belongs to the class of sulfamides, which are derivatives of sulfonamides. Sulfamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Mechanism of Action

Target of Action

Sulfonamides, including Sulfamide, (4-hydroxyphenyl)- (9CI), are synthetic antibiotics that have a broad spectrum against most gram-positive and many gram-negative organisms . The primary target of sulfonamides is the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of Action

Sulfonamides act as competitive inhibitors of PABA in the folic acid metabolism cycle . They inhibit the multiplication of bacteria by acting as competitive inhibitors of PABA in the folic acid metabolism cycle . Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all .

Biochemical Pathways

The biochemical pathways affected by sulfonamides involve the biocatalytic conversion of hydroxycinnamic acids into high-value molecules . These pathways are part of the phenylpropanoids bioconversion pathways in the context of biorefineries .

Pharmacokinetics

Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the action of Sulfamide, (4-hydroxyphenyl)- (9CI) is the inhibition of bacterial growth. By inhibiting the enzyme dihydropteroate synthetase, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial DNA replication . This results in the bacteriostatic effect, inhibiting the multiplication of bacteria .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Sulfamide, (4-hydroxyphenyl)- (9CI) are largely derived from its sulfonamide functional group. Sulfonamides and their derivatives have a variety of biological characteristics, including those that suppress norovirus, cancer, and bacteria . The sulfonamide function can also serve as a zinc-binding group in the design of inhibitors targeting selected metallohydrolases .

Cellular Effects

For instance, N-(4-hydroxyphenyl)retinamide, a related compound, has been shown to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion through a decrease in membrane fluidity .

Molecular Mechanism

Sulfonamides are known to inhibit dihydropteroate synthase (DHFR), an enzyme involved in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Dosage Effects in Animal Models

Information on the dosage effects of Sulfamide, (4-hydroxyphenyl)- (9CI) in animal models is currently unavailable. It is known that the effects of many drugs, including sulfonamides, can vary with different dosages .

Metabolic Pathways

Sulfonamides are known to be metabolized in the liver, primarily by the cytochrome P450 enzyme system .

Transport and Distribution

Sulfonamides are known to be widely distributed throughout the body, including in the cerebrospinal fluid, placenta, and fetal tissues .

Subcellular Localization

It is known that many drugs, including sulfonamides, can localize to specific compartments or organelles within the cell depending on their physicochemical properties and the presence of specific transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)sulfamide typically involves the reaction of 4-aminophenol with sulfamide under specific conditions. One common method is to dissolve 4-aminophenol in an appropriate solvent, such as ethanol, and then add sulfamide. The reaction mixture is heated under reflux conditions to facilitate the formation of N-(4-hydroxyphenyl)sulfamide .

Industrial Production Methods

Industrial production methods for N-(4-hydroxyphenyl)sulfamide may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)sulfamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-hydroxyphenyl)sulfamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxyphenyl)sulfamide stands out due to its unique combination of a hydroxyl group and a sulfamide moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1-hydroxy-4-(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-12(10,11)8-5-1-3-6(9)4-2-5/h1-4,8-9H,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBILEYAOOGDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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